Cas no 1008751-73-2 ((2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester)

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester is a specialized ester derivative featuring a Boc-protected amino group and an α,β-unsaturated ethyl ester moiety. Its key advantages include structural versatility in organic synthesis, particularly as an intermediate in peptide coupling and heterocycle formation. The Boc group ensures selective deprotection under mild acidic conditions, while the conjugated double bond enables Michael addition or cross-coupling reactions. The ethyl ester enhances solubility in organic solvents, facilitating downstream modifications. This compound is particularly valuable in medicinal chemistry for constructing constrained peptidomimetics or bioactive scaffolds. High purity grades are available to meet rigorous research and industrial application requirements.
(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester structure
1008751-73-2 structure
Product Name:(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester
CAS No:1008751-73-2
MF:C13H23NO4
MW:257.3260242939
CID:2084750
PubChem ID:87531086
Update Time:2025-10-24

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
    • t-butyl (E)-5-(ethoxycarbonyl)pent-4-enylcarbamate
    • AKOS027446397
    • 1008751-73-2
    • SCHEMBL3464573
    • (E)-Ethyl 6-((tert-butoxycarbonyl)amino)hex-2-enoate
    • 6-(tert-Butoxycarbonylamino)-2-hexenoic acid ethyl ester
    • SCHEMBL3464574
    • ethyl (E)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate
    • (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester
    • Inchi: 1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h7,9H,5-6,8,10H2,1-4H3,(H,14,16)/b9-7+
    • InChI Key: HFZMXVYVTGGJRA-VQHVLOKHSA-N
    • SMILES: O(C(NCCC/C=C/C(=O)OCC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 257.162708g/mol
  • Monoisotopic Mass: 257.162708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 257.33g/mol
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.6Ų

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D473380-50mg
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
50mg
$ 161.00 2023-09-07
TRC
D473380-250mg
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
250mg
$ 736.00 2023-09-07
TRC
D473380-1g
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
1g
$1303.00 2023-05-18
TRC
D473380-5g
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
5g
$4524.00 2023-05-18

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester Related Literature

Additional information on (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester

Research Briefing on (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester (CAS: 1008751-73-2)

In recent years, (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester (CAS: 1008751-73-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, particularly as a building block for the synthesis of bioactive molecules. The tert-butoxycarbonyl (Boc) protected amino group and the ethyl ester functionality render it a versatile intermediate in organic synthesis, enabling its use in the development of peptide mimetics and other pharmacologically relevant compounds.

Recent studies have focused on the synthetic utility of (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester in the preparation of novel inhibitors targeting key enzymes involved in disease pathways. For instance, researchers have utilized this compound in the synthesis of selective protease inhibitors, which show promise in the treatment of conditions such as cancer and inflammatory diseases. The compound's ability to undergo further functionalization, including cross-coupling reactions and reduction, has been leveraged to create diverse molecular scaffolds with enhanced biological activity.

One notable application of (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester is its role in the development of covalent inhibitors. The α,β-unsaturated ester moiety in the compound allows for Michael addition reactions with nucleophilic residues in target proteins, leading to irreversible inhibition. This mechanism has been exploited in the design of inhibitors for kinases and other enzymes that are challenging to target with conventional small molecules. Recent publications highlight the successful use of this compound in generating potent and selective inhibitors with improved pharmacokinetic properties.

In addition to its synthetic applications, (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester has been studied for its potential as a prodrug. The ethyl ester group can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may exhibit enhanced bioavailability or target engagement. This prodrug strategy has been explored in the context of delivering bioactive molecules across biological barriers, such as the blood-brain barrier, opening new avenues for central nervous system (CNS) drug development.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester. Recent advancements in catalytic methods and green chemistry approaches have addressed some of these issues, improving yield and reducing environmental impact. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into optimizing the compound's properties for specific therapeutic applications.

In conclusion, (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester (CAS: 1008751-73-2) represents a valuable tool in medicinal chemistry, with diverse applications in drug discovery and development. Ongoing research continues to uncover new uses for this compound, driven by its synthetic versatility and potential to address unmet medical needs. Future studies are expected to further elucidate its mechanisms of action and expand its utility in the design of next-generation therapeutics.

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